

# 4-Azidophenol spectral data (NMR, IR, mass spectrometry)

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# Spectral Data of 4-Azidophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for **4-azidophenol**, a versatile bifunctional molecule with applications in click chemistry, chemical biology, and materials science. Due to the limited availability of direct experimental spectra in public databases, this document summarizes key spectroscopic characteristics and provides predicted nuclear magnetic resonance (NMR) data based on analogous compounds. Detailed experimental protocols for the synthesis and characterization of similar compounds are also presented.

## **Mass Spectrometry**

Mass spectrometry of **4-azidophenol** confirms its molecular weight and provides insights into its gas-phase acidity. While a detailed fragmentation pattern is not readily available in the public domain, the fundamental mass spectrometric properties have been established.

Table 1: Mass Spectrometry Data for 4-Azidophenol



Parameter	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>5</sub> N <sub>3</sub> O	[1]
Molecular Weight	135.126 g/mol	[2]
Exact Mass	135.043261791 Da	[1]
Gas-Phase Acidity	340.3 ± 2.0 kcal/mol	[2]

### **Experimental Protocol: Gas-Phase Acidity Measurement**

The gas-phase acidity of **4-azidophenol** was determined using the kinetic method in a mass spectrometer. This technique involves the collision-induced dissociation of a proton-bound dimer of the analyte and a reference compound with a known gas-phase acidity. The ratio of the fragment ions is then used to determine the relative acidity of the analyte.

# Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for the identification of the key functional groups in 4-azidophenol: the azide  $(-N_3)$  and the hydroxyl (-OH) groups.

Table 2: Characteristic IR Absorption Bands for **4-Azidophenol** 

Functional Group	Wavenumber (cm⁻¹)	Description
Azide (N₃) stretch	~2100–2150	Strong, sharp absorption
Phenolic O-H stretch	~3200–3600	Broad absorption

## **Experimental Protocol: FT-IR Spectroscopy**

A general procedure for obtaining an FT-IR spectrum of a solid sample like **4-azidophenol** is as follows:

• Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-



FT-IR spectroscopy can be used, where the solid sample is placed directly on the ATR crystal.

 Data Acquisition: The KBr pellet or the ATR crystal with the sample is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm<sup>-1</sup>.
 A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Experimental <sup>1</sup>H and <sup>13</sup>C NMR spectra for **4-azidophenol** are not readily available in public spectral databases. However, the chemical shifts can be predicted based on the known spectra of phenol and other para-substituted phenols. The azide group is known to be an electron-withdrawing group by induction and a weak resonance donor.

#### Predicted <sup>1</sup>H NMR Spectral Data

The ¹H NMR spectrum of **4-azidophenol** is expected to show a characteristic AA'BB' spin system for the aromatic protons, similar to other para-substituted phenols.

Table 3: Predicted <sup>1</sup>H NMR Chemical Shifts for **4-Azidophenol** (in CDCl<sub>3</sub>)

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-6	6.9 - 7.1	Doublet	~8-9
H-3, H-5	6.7 - 6.9	Doublet	~8-9
-ОН	Variable (typically 4-7)	Singlet (broad)	-

# Predicted <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum will reflect the electronic effects of the hydroxyl and azide substituents on the aromatic ring.

Table 4: Predicted <sup>13</sup>C NMR Chemical Shifts for **4-Azidophenol** (in CDCl<sub>3</sub>)



Carbon	Predicted Chemical Shift (δ, ppm)
C-1 (C-OH)	152 - 156
C-4 (C-N <sub>3</sub> )	135 - 139
C-2, C-6	118 - 122
C-3, C-5	115 - 119

### **Experimental Protocol: NMR Spectroscopy**

A general protocol for acquiring NMR spectra of an aryl azide is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-azidophenol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Data Acquisition: The NMR tube is placed in the NMR spectrometer (e.g., 400 MHz). <sup>1</sup>H
  NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. <sup>13</sup>C NMR spectra are typically acquired using a proton-decoupled pulse sequence.

# **Synthesis and Characterization Workflow**

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **4-azidophenol**.

Caption: Synthesis and Spectroscopic Analysis Workflow for **4-Azidophenol**.

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#### References

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